
Benzamide, 2,2'-dithiobis[5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,2’-dithiobis[5-fluoro-: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the benzamide family, which is known for its diverse biological activities and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 2,2’-dithiobis[5-fluoro-, typically involves the direct condensation of carboxylic acids and amines. One efficient method uses diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is eco-friendly, provides high yields, and uses a reusable catalyst.
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, 2,2’-dithiobis[5-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Benzamide, 2,2’-dithiobis[5-fluoro- involves its interaction with specific molecular targets. For instance, some benzamide derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways and targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness: Benzamide, 2,2’-dithiobis[5-fluoro- is unique due to its specific structural features, such as the presence of fluorine atoms and the dithiobis linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other benzamide derivatives .
Propriétés
Numéro CAS |
147027-71-2 |
|---|---|
Formule moléculaire |
C14H10F2N2O2S2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-[(2-carbamoyl-4-fluorophenyl)disulfanyl]-5-fluorobenzamide |
InChI |
InChI=1S/C14H10F2N2O2S2/c15-7-1-3-11(9(5-7)13(17)19)21-22-12-4-2-8(16)6-10(12)14(18)20/h1-6H,(H2,17,19)(H2,18,20) |
Clé InChI |
FOVFYBZBBFRVEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)N)SSC2=C(C=C(C=C2)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)
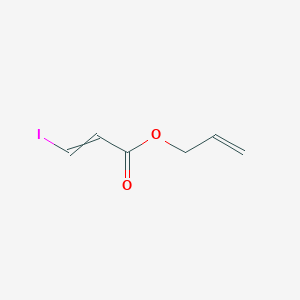
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)

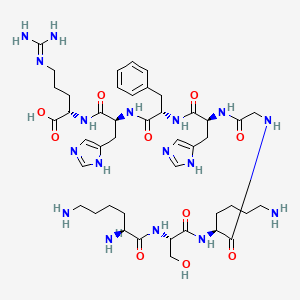
![4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)
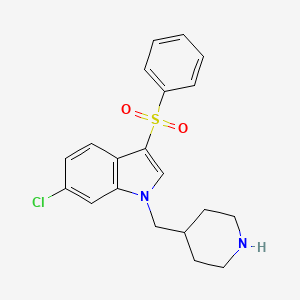
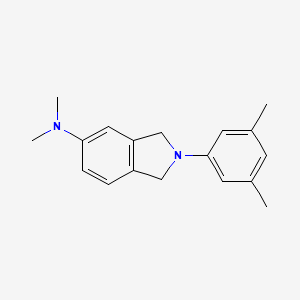
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
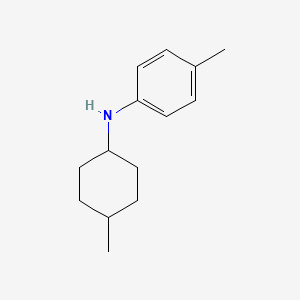

![[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone](/img/structure/B12542954.png)
